7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
Overview
Description
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is an organic compound with the molecular formula C7H5N3O2S and a molecular weight of 195.2 g/mol . It is characterized by a thieno[2,3-b]pyrazine core structure with an amino group at the 7th position and a carboxylic acid group at the 6th position. This compound is typically a yellow to orange crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]pyrazine Core: The initial step involves the cyclization of a suitable precursor to form the thieno[2,3-b]pyrazine core. This can be achieved through the reaction of 2-aminothiophene with a suitable nitrile under acidic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 6th position through a carboxylation reaction. This can be done using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the activity of certain enzymes, such as B-Raf kinase, which plays a role in cell signaling pathways involved in cancer. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrazine-6-carboxylic acid: Lacks the amino group at the 7th position.
7-Aminothieno[2,3-b]pyrazine-5-carboxylic acid: The carboxylic acid group is at the 5th position instead of the 6th.
7-Aminothieno[2,3-b]pyrazine-6-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7-aminothieno[2,3-b]pyrazine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUCBOIXAMPUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(S2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481284 | |
Record name | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56881-31-3 | |
Record name | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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